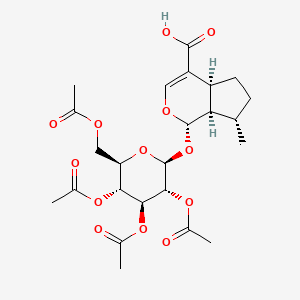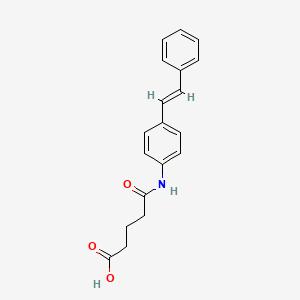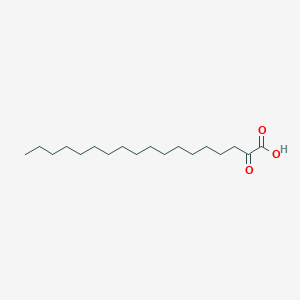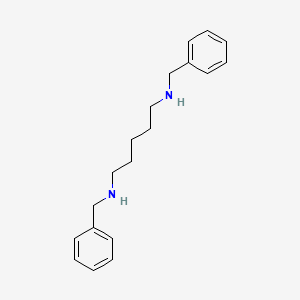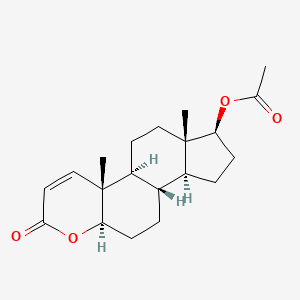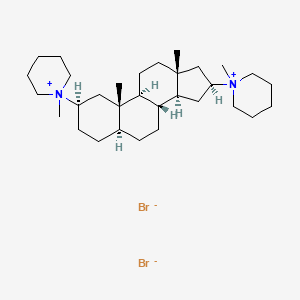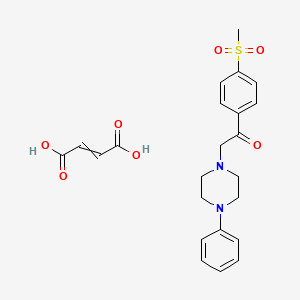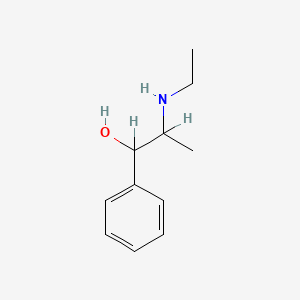
Isothiocyanate de cyclopropyle
Vue d'ensemble
Description
Cyclopropyl isothiocyanate is an organic compound with the molecular formula C₄H₅NS. It belongs to the class of isothiocyanates, which are characterized by the presence of the isothiocyanate group (N=C=S). This compound is known for its broad-spectrum antimicrobial properties and has been shown to inhibit the growth of various microorganisms, including gram-negative bacteria and leukemia cells .
Applications De Recherche Scientifique
Cyclopropyl isothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Cyclopropyl isothiocyanate, also known as Isothiocyanatocyclopropane, is a member of the isothiocyanates (ITCs) family . ITCs are known to govern many intracellular targets, including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .
Mode of Action
The mode of action of Cyclopropyl isothiocyanate involves several mechanisms. These include the inhibition of cytochrome P450 enzymes for carcinogen activation, induction of phase II enzymes for detoxification of carcinogens, induction of cell cycle arrest and apoptosis , and induction of anti-inflammatory activity .
Biochemical Pathways
Isothiocyanates, including Cyclopropyl isothiocyanate, exhibit various biological characteristics, including antimicrobial , anti-inflammatory , and anticancer properties . They modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by themercapturic acid pathway , which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of Cyclopropyl isothiocyanate’s action are primarily related to its anticancer properties. It has been shown that isothiocyanates can induce apoptosis and inhibit cell growth . The covalent binding to certain protein targets by ITCs seems to play an important role in ITC-induced apoptosis and cell growth inhibition .
Action Environment
The action environment of Cyclopropyl isothiocyanate is influenced by various factors. According to the safety data sheet, it is a flammable liquid and vapor , and it is toxic if swallowed or inhaled . It is also noted that it is moisture sensitive and may cause a lachrymator effect (substance which increases the flow of tears) . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature, humidity, and exposure to light.
Analyse Biochimique
Biochemical Properties
Isothiocyanatocyclopropane plays a significant role in biochemical reactions, particularly due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, isothiocyanatocyclopropane can interact with cysteine residues in proteins, leading to the formation of thiocarbamates. These interactions can result in the inhibition or modification of enzyme activity, impacting various biochemical pathways .
Cellular Effects
Isothiocyanatocyclopropane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cell types by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, isothiocyanatocyclopropane can modulate the expression of genes involved in oxidative stress responses and detoxification pathways .
Molecular Mechanism
At the molecular level, isothiocyanatocyclopropane exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, isothiocyanatocyclopropane can inhibit the activity of glutathione S-transferase by forming a covalent bond with its active site cysteine residue. This inhibition can disrupt the detoxification of reactive oxygen species and other harmful compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isothiocyanatocyclopropane can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or prolonged storage. Long-term exposure to isothiocyanatocyclopropane has been shown to cause sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of isothiocyanatocyclopropane in animal models are dose-dependent. At low doses, the compound can induce beneficial effects such as enhanced detoxification and protection against oxidative stress. At high doses, isothiocyanatocyclopropane can exhibit toxic effects, including liver damage and disruption of metabolic processes. These adverse effects are often associated with the compound’s ability to form covalent bonds with essential biomolecules .
Metabolic Pathways
Isothiocyanatocyclopropane is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It can interact with enzymes such as glutathione S-transferase and cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds. These interactions can alter metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, isothiocyanatocyclopropane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, isothiocyanatocyclopropane can bind to albumin in the bloodstream, facilitating its transport to target tissues .
Subcellular Localization
Isothiocyanatocyclopropane exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Post-translational modifications and targeting signals play a crucial role in determining the subcellular localization of isothiocyanatocyclopropane, thereby affecting its interactions with biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent like tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of cyclopropylamine with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanatocyclopropane typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reaction Conditions: Typically carried out at room temperature or under mild heating, often in the presence of a catalyst.
Major Products:
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Heterocyclic Compounds: Formed from cycloaddition reactions
Comparaison Avec Des Composés Similaires
- Allylisothiocyanate
- Phenylisothiocyanate
- Benzylisothiocyanate
Propriétés
IUPAC Name |
isothiocyanatocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBQFKZKSSODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205168 | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56601-42-4 | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56601-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main aroma characteristics of Cyclopropyl Isothiocyanate, and in which plant oils is it predominantly found?
A1: Cyclopropyl Isothiocyanate contributes to pungent, pickled, and fishy aromas. It is a key odorant found in fragrant Brassica species seed oils, specifically rapeseed (Brassica napus) and mustard seeds (Brassica juncea) oils. []
Q2: How does the aroma profile of Cyclopropyl Isothiocyanate compare between rapeseed and mustard seed oils?
A2: While present in both, Cyclopropyl Isothiocyanate is found in higher concentrations in mustard seed oil compared to rapeseed oil, contributing to the stronger pungent, pickled, and fishy notes characteristic of mustard oil. []
Q3: What other volatile compounds are found alongside Cyclopropyl Isothiocyanate in instant pickled mustard tuber?
A3: Instant pickled mustard tuber contains a complex mixture of volatiles. Alongside Cyclopropyl Isothiocyanate, other identified compounds include Allyl Isothiocyanate, p-propenylanisole, Benzyl Isothiocyanate, and Dimethyl Trisulfide, among others. These compounds belong to various chemical classes, including hydrocarbons, alcohols, ethers, aldehydes, acids, esters, phenols, and sulfur-containing compounds. []
Q4: How does the concentration of Cyclopropyl Isothiocyanate change when mustard tuber is processed into instant pickled mustard tuber?
A4: Research suggests that the processing of raw mustard tuber into instant pickled mustard tuber leads to a decrease in the relative concentration of Cyclopropyl Isothiocyanate. In raw mustard tuber, it constitutes 6.10% of the volatile compounds, while in instant pickled mustard tuber, its concentration drops, with p-propenylanisole becoming the dominant volatile compound. []
Q5: Has the vibrational structure of Cyclopropyl Isothiocyanate been studied, and if so, what spectroscopic techniques were used?
A5: Yes, the vibrational spectra and structure of Cyclopropyl Isothiocyanate have been investigated using Far Infrared Spectroscopy. This technique is particularly useful for analyzing large amplitude anharmonic vibrations in molecules. []
Q6: What are the major degradation products of Cyclopropyl Isothiocyanate in aqueous solutions?
A6: Studies have identified Allyl thiocyanate and Cyclopropyl Isothiocyanate as the main degradation products of Allyl Isothiocyanate in aqueous solutions. The formation of these compounds was observed to increase over time as Allyl Isothiocyanate degrades. Analytical techniques like LC-MS and GC-MS were employed to identify these degradation products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


